molecular formula C9H19NO2S B13257759 2-[(Propane-2-sulfonyl)methyl]piperidine

2-[(Propane-2-sulfonyl)methyl]piperidine

Cat. No.: B13257759
M. Wt: 205.32 g/mol
InChI Key: FNKQQRUNEUSPET-UHFFFAOYSA-N
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Description

2-[(Propane-2-sulfonyl)methyl]piperidine is a piperidine derivative featuring a propane-2-sulfonyl group attached via a methyl linker at the 2-position of the piperidine ring. This structure distinguishes it from simpler alkyl- or aryl-substituted piperidines, making it relevant for applications in medicinal chemistry and materials science, where solubility and specific molecular interactions are critical .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-(propan-2-ylsulfonylmethyl)piperidine

InChI

InChI=1S/C9H19NO2S/c1-8(2)13(11,12)7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3

InChI Key

FNKQQRUNEUSPET-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propane-2-sulfonyl)methyl]piperidine typically involves the reaction of piperidine with propane-2-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of advanced reactors and purification methods such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(Propane-2-sulfonyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Propane-2-sulfonyl)methyl]piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Propane-2-sulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperidine derivatives vary widely in substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Sulfur-Containing Piperidine Derivatives
  • 4-[2-(Methylsulfanyl)ethyl]piperidine (CAS 1249157-25-2):
    • Structure : Ethyl linker with a methylthio (sulfanyl) group at the 4-position.
    • Key Differences :
  • Sulfanyl (thioether) is less oxidized than sulfonyl, increasing lipophilicity.
  • Ethyl linker vs. methyl linker in the target compound, altering steric bulk.

    • Implications : Reduced polarity compared to sulfonyl derivatives, favoring membrane permeability but limiting aqueous solubility .
  • Piperidine sulfonamide derivatives (e.g., 1-[[2-[(methylsulfonyl)amino]phenyl]oxoacetyl]-piperidine): Structure: Sulfonyl group integrated into an amide linkage. Key Differences:
  • Sulfonamide introduces hydrogen-bonding donors/acceptors, enhancing target binding in biological systems.
  • Lacks direct methyl-sulfonyl-piperidine linkage, altering electronic effects on the piperidine ring.
    • Implications : Improved pharmacokinetic properties in drug design due to dual hydrogen-bonding capacity .
Alkyl- and Aryl-Substituted Piperidines
  • 2-Propylpiperidine :
    • Structure : Simple alkyl (propyl) substituent at the 2-position.
    • Key Differences :
  • Lacks electronegative groups, resulting in higher lipophilicity.

    • Implications : Lower solubility in polar solvents but enhanced blood-brain barrier penetration .
  • 2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine :

    • Structure : Bulky cyclohexylmethyl and aromatic substituents.
    • Key Differences :
  • Steric hindrance and aromatic interactions dominate over electronic effects. Implications: Potential use in lipid-rich environments or as a scaffold for hydrophobic drug candidates .

Physicochemical Properties

A comparison of molecular weights, polar surface area (PSA), and solubility trends is summarized below:

Compound Molecular Weight PSA (Ų) Solubility Trends
2-[(Propane-2-sulfonyl)methyl]piperidine* ~235.3 (calc.) ~45.6 High in polar solvents (e.g., DMSO)
4-[2-(Methylsulfanyl)ethyl]piperidine 159.29 12.5 Moderate in ethanol, low in water
2-Propylpiperidine 127.23 3.2 High in non-polar solvents
Piperidine sulfonamide derivatives ~300–350 ~80–100 High aqueous solubility

*Calculated values based on structural analogs.

Key Observations :

  • The sulfonyl group in the target compound increases PSA and polarity compared to sulfanyl or alkyl substituents, enhancing solubility in polar solvents.
  • Sulfonamide derivatives exhibit the highest PSA due to additional hydrogen-bonding sites .

Reactivity and Stability

  • Sulfonyl Group Stability : The propane-2-sulfonyl group is resistant to nucleophilic attack compared to sulfanyl or thioether groups, which may oxidize under harsh conditions .

Biological Activity

2-[(Propane-2-sulfonyl)methyl]piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its piperidine ring structure, which is commonly associated with various pharmacological effects. Understanding its biological activity can provide insights into its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's solubility and bioavailability, facilitating its interaction with target sites.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : This compound may inhibit specific enzymes such as sulfatases and carbonic anhydrases. The inhibition of these enzymes can lead to therapeutic effects in conditions like hypertension and cancer .
  • Neuroprotective Effects : Preliminary studies suggest that sulfonamide derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibition of carbonic anhydrases
NeuroprotectionPotential protective effects in neurodegeneration

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, indicating significant antimicrobial potential compared to standard antibiotics .

Case Study: Enzyme Inhibition

In a series of experiments assessing enzyme inhibition, it was noted that the compound showed an IC50 value of 16.3 nM against human recombinant carbonic anhydrase, highlighting its potential as a therapeutic agent in conditions requiring enzyme modulation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Studies suggest that this compound has favorable absorption characteristics, with a reported half-life suitable for maintaining effective plasma concentrations in vivo . Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a candidate for further development.

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